(R)-オフロキサシン

概要

説明

D-Ofloxacin, also known as Levofloxacin, is a fluoroquinolone antibiotic useful for the treatment of a number of bacterial infections . It is used to treat bacterial infections of the skin, lungs, prostate, or urinary tract (bladder and kidneys). It is also used to treat pelvic inflammatory disease and Chlamydia and/or gonorrhea .

Synthesis Analysis

The synthesis of Ofloxacin involves the use of raw material S-9,10-bis-fluoro-2,3-dihydro-3-methyl-7-oxygen-7H-pyrido [1,2,3-Δ]- [1,4]-benzoxazines-6-carboxylicesters, tetrahydrofuran (THF), water, N methyl piperazines and sodium hydroxide . The reaction is carried out at 60°C and involves the generation of alcohol .

Molecular Structure Analysis

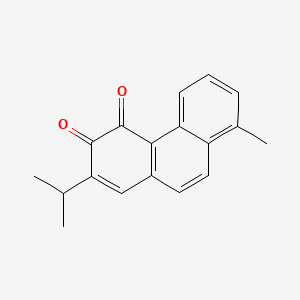

D-Ofloxacin contains a total of 49 bonds; 29 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, 1 twelve-membered ring, and 1 carboxylic acid .

Chemical Reactions Analysis

The chemical reactions of Ofloxacin have been studied in various contexts. For instance, in the analysis of fluoroquinolones in honey, a method based on micellar liquid chromatography was used . In another study, the influence of the molecular structure on the peak current and peak potential in electrochemical detection of typical quinolone antibiotics was investigated .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ofloxacin have been studied in various contexts. For instance, the polymorphism of Levofloxacin was studied, and it was found that the anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate and acetic acid solvate were fully characterized .

科学的研究の応用

医療における抗菌剤

(R)-オフロキサシン: は、医療分野において抗菌剤として広く使用されています。特に、グラム陽性菌とグラム陰性菌の両方に対して効果的です。 この化合物は、細菌のDNAジャイレースとトポイソメラーゼIVを阻害する能力があり、急性細菌性皮膚および皮膚構造感染症、ならびに市中肺炎などの感染症の治療に有効な選択肢となっています .

分析化学:生体分析

分析化学において、レボフロキサシンは、生体分析で使用されます。ヒト血漿中のレボフロキサシン濃度を測定するための高速液体クロマトグラフィー(HPLC)法が開発されています。 これは、薬物曝露を監視し、治療効果を確保するために不可欠です .

ナノテクノロジー:ナノクリスタルの合成

オフロキサシン: は、ナノクリスタルの合成において応用されています。研究者は、その特性を様々な合成方法(化学的および物理的)において利用し、特定の特性を持つナノクリスタルを作成しています。 これらのナノクリスタルは、材料科学およびナノサイエンスにおいて潜在的な用途があります .

機械学習:データ分析

この化合物のデータは、機械学習アルゴリズムを使用して分析することで、サイバーセキュリティシステム、スマートシティ、ヘルスケア、電子商取引、農業など、さまざまな分野におけるアプリケーションのインテリジェンスと能力を高めることができます。 これには、大規模データをインテリジェントに分析して、スマートで自動化されたアプリケーションを開発することが含まれます .

創薬と開発

オフロキサシン: は、創薬と開発において重要な役割を果たしています。 オフロキサシンからレボフロキサシンへの進化を示すR&Dの歴史は、製薬業界における時間ベースの競争と個々の研究者の取り組みの重要性を示しています .

環境モニタリング

オフロキサシン: は、さまざまな生態系におけるフルオロキノロン系抗菌剤の存在を検出するための環境モニタリングにも使用されています。 これは、環境に対する医薬品の影響を評価し、抗菌剤耐性拡散を追跡するために重要です .

作用機序

Target of Action

®-Ofloxacin, also known as d-Levofloxacin or D-Ofloxacin, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

®-Ofloxacin inhibits the activity of DNA gyrase and topoisomerase IV by stabilizing the DNA-enzyme complex, which prevents the resealing of DNA strands after they have been broken by the enzymes . This inhibition disrupts the supercoiling process, leading to breaks in the DNA, inhibition of DNA replication and transcription, and ultimately bacterial cell death .

Biochemical Pathways

The action of ®-Ofloxacin affects the DNA replication and transcription pathways in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of supercoiled DNA, which is a critical step in DNA replication and transcription . This disruption leads to the cessation of these processes and the death of the bacterial cell .

Result of Action

The molecular and cellular effects of ®-Ofloxacin’s action result in the inhibition of bacterial growth and proliferation . By disrupting DNA replication and transcription, it prevents the bacteria from multiplying and leads to their death .

Safety and Hazards

Ofloxacin can cause serious side effects, including tendon problems, side effects on your nerves (which may cause permanent nerve damage), serious mood or behavior changes (after just one dose), or low blood sugar (which can lead to coma) . It is classified as Acute toxicity - Category 4, Oral Acute toxicity - Category 4, Dermal Skin sensitization, Category 1 Acute toxicity - Category 4, Inhalation Respiratory sensitization, Category 1 Germ cell mutagenicity, Category 2 .

将来の方向性

The future directions of Ofloxacin research could involve the development of new formulations and delivery methods. For instance, urinary stent coatings have been studied as a strategy to tackle certain complications associated with the use of biomaterials . The latest innovations in surface coatings focused on the prevention of those problems, thus reducing further costs with treatments .

生化学分析

Biochemical Properties

®-Ofloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, ®-Ofloxacin prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death. The interaction between ®-Ofloxacin and DNA gyrase is highly specific, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

®-Ofloxacin exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, ®-Ofloxacin can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress and apoptosis in certain cell types. Additionally, ®-Ofloxacin can affect mitochondrial function, leading to alterations in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of ®-Ofloxacin involves its binding to bacterial DNA gyrase and topoisomerase IV. This binding inhibits the enzymatic activity of these proteins, preventing the relaxation of supercoiled DNA. As a result, DNA replication and transcription are halted, leading to bacterial cell death. The binding interactions between ®-Ofloxacin and these enzymes involve specific amino acid residues in the active site, which form hydrogen bonds and hydrophobic interactions with the drug .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Ofloxacin can change over time. The stability of ®-Ofloxacin is influenced by factors such as pH, temperature, and light exposure. Over time, ®-Ofloxacin can degrade, leading to a reduction in its antibacterial activity. Long-term studies have shown that ®-Ofloxacin can cause persistent changes in cellular function, including alterations in gene expression and cellular metabolism. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ®-Ofloxacin vary with different dosages in animal models. At therapeutic doses, ®-Ofloxacin effectively treats bacterial infections without causing significant adverse effects. At higher doses, ®-Ofloxacin can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where low doses have minimal impact, while higher doses lead to significant toxicity. These findings highlight the importance of dose optimization in clinical settings .

Metabolic Pathways

®-Ofloxacin is involved in various metabolic pathways, including its own metabolism and the metabolism of other compounds. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted in the urine. ®-Ofloxacin can also affect metabolic flux and metabolite levels by inhibiting bacterial enzymes involved in metabolic pathways. This inhibition can disrupt bacterial metabolism, leading to cell death .

Transport and Distribution

®-Ofloxacin is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters and binding proteins. Once inside the cell, ®-Ofloxacin can accumulate in specific compartments, such as the nucleus and mitochondria. This localization is essential for its antibacterial activity, as it allows ®-Ofloxacin to interact with its target enzymes .

Subcellular Localization

The subcellular localization of ®-Ofloxacin is critical for its activity and function. It is primarily localized in the cytoplasm, where it can interact with bacterial DNA gyrase and topoisomerase IV. Additionally, ®-Ofloxacin can be targeted to specific compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals. These modifications ensure that ®-Ofloxacin reaches its site of action and exerts its antibacterial effects .

特性

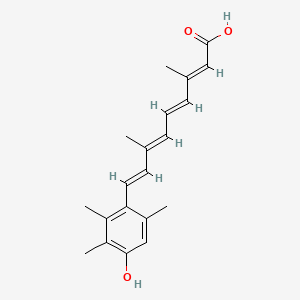

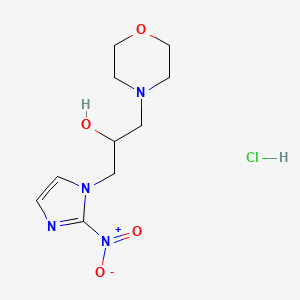

IUPAC Name |

(2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDSWSVVBLHKDQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058715 | |

| Record name | d-Levofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100986-86-5 | |

| Record name | (+)-Ofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100986-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Levofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Levofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | d-Levofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OFLOXACIN, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36OPE0O92Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the activity of D-Ofloxacin ((R)-Ofloxacin) compare to that of Levofloxacin (S-Ofloxacin)?

A1: D-Ofloxacin demonstrates significantly lower antibacterial activity compared to Levofloxacin. This difference in activity is attributed to the stereochemistry of the molecules and their interactions with the target enzyme, DNA gyrase. [, , , , ]

Q2: Does the lower activity of D-Ofloxacin make it clinically irrelevant?

A2: While D-Ofloxacin exhibits significantly lower activity than Levofloxacin, researchers have explored its potential use in combination with other antibiotics, particularly against multidrug-resistant Mycobacterium tuberculosis strains. []

Q3: What is the primary target of D-Ofloxacin and how does it exert its antibacterial effect?

A3: D-Ofloxacin, like other fluoroquinolones, primarily targets DNA gyrase, an essential bacterial enzyme involved in DNA replication. It binds to the enzyme-DNA complex and stabilizes a cleavable complex, ultimately inhibiting DNA synthesis and leading to bacterial cell death. []

Q4: Does D-Ofloxacin interact with DNA directly?

A4: Yes, studies indicate that D-Ofloxacin binds to supercoiled DNA, but with a lower binding affinity and cooperativity compared to Levofloxacin. This difference in binding behavior contributes to its reduced potency against DNA gyrase. []

Q5: Have any studies compared the pharmacokinetic profiles of D-Ofloxacin and Levofloxacin?

A5: Yes, research in red seabream (Pagrosomus major) suggests that the two enantiomers exhibit enantioselective pharmacokinetics. D-Ofloxacin demonstrated a longer elimination half-life, higher maximum plasma concentration, and greater area under the concentration-time curve from zero to infinity compared to Levofloxacin. []

Q6: What analytical methods are commonly employed to separate and quantify D-Ofloxacin and Levofloxacin?

A6: Enantioselective high-performance liquid chromatography (HPLC) is widely used for separating and quantifying D-Ofloxacin and Levofloxacin. Chiral stationary phases, such as those containing cyclodextrin derivatives, are often employed for efficient enantiomeric separation. [, , , , ]

Q7: Are there alternative techniques for separating D-Ofloxacin and Levofloxacin?

A7: Yes, besides HPLC, high-performance capillary electrophoresis (HPCE) has also been successfully utilized for separating and analyzing D-Ofloxacin and Levofloxacin. This technique offers high separation efficiency and can be coupled with various detection methods for sensitive analysis. [, ]

Q8: What about quantifying D-Ofloxacin in biological samples like urine?

A8: Ligand exchange chromatography has been successfully applied for directly determining D-Ofloxacin enantiomers in human urine. This method utilizes a C18 column with a mobile phase containing L-phenylalanine and copper sulfate, allowing for sensitive and specific analysis without extensive sample preparation. []

Q9: What is known about the photostability of D-Ofloxacin?

A9: Research suggests that D-Ofloxacin, similar to Ofloxacin, undergoes photodegradation upon exposure to UV irradiation. This degradation process follows an autocatalytic mechanism and can lead to the formation of multiple photoproducts. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R)-2-[[(1S,2R,3S)-1-(Cyclohexylmethyl)-3-cyclopropyl-2,3-dihydroxypropyl]amino]-2-oxo-1-(thiazol-4-ylmethyl)ethyl]-1H-benzo[D]imidazole-2-carboxamide](/img/structure/B1679425.png)

![4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide](/img/structure/B1679427.png)

![7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde](/img/structure/B1679432.png)

![2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-4-pyrimidinamine](/img/structure/B1679435.png)

![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)